molecular formula C15H20O2 B8366803 4-(2-Phenylethyl)-cyclohexanecarboxylic Acid

4-(2-Phenylethyl)-cyclohexanecarboxylic Acid

Cat. No. B8366803
M. Wt: 232.32 g/mol
InChI Key: IJEAYHLXNUNRIK-UHFFFAOYSA-N
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Patent
US05698548

Procedure details

To a solution of the product of STEP 2 (1.26 g) in MeOH (20 mL), add water (5 mL) and LiOH (0.61 g) and stir overnight at ambient temperature. Dilute the reaction mixture with water and extract with Et2O. Acidify the aqueous layer with conc.HCl and extract with EtOAc. Separate the organic layer, wash with water and brine, and concentrate to obtain the title compound (1.06 g).
Name
product
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][CH:12]([C:15]([O:17]CC)=[O:16])[CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].[OH-]>CO.O>[C:1]1([CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
1.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1CCC(CC1)C(=O)OCC
Name
Quantity
0.61 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with Et2O
EXTRACTION
Type
EXTRACTION
Details
HCl and extract with EtOAc
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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